N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzo[c][1,2,5]thiadiazole moiety linked to a phenylthiazole carboxamide group, making it a versatile molecule in various fields such as chemistry, biology, and materials science.
Mechanism of Action
Target of Action
The compound, also known as N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide, is a donor-acceptor molecule . It is primarily used in the fabrication of organic electronic devices such as organic solar cells (OSCs) and organic photovoltaics (OPVs) . The primary targets of this compound are the electron acceptors in these devices .
Mode of Action
The compound interacts with its targets through a process known as electron transfer . This involves the movement of electrons from the compound (the donor) to the electron acceptors in the device (the acceptors). The resulting changes include the generation of an electric current, which is crucial for the functioning of the device .
Biochemical Pathways
The compound affects the electron transport pathway in the device . This pathway involves the movement of electrons from the donor to the acceptor, resulting in the generation of an electric current. The downstream effects include the production of electricity, which powers the device .
Result of Action
The result of the compound’s action is the generation of an electric current . This current is used to power the device. On a molecular level, the compound’s action results in the movement of electrons from the donor to the acceptor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the temperature and humidity of the environment, as well as the presence of other chemicals that could potentially interact with the compound . For optimal performance, the device should be kept in a controlled environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.
Phenylthiazole derivatives: Compounds with the phenylthiazole moiety also show comparable biological and chemical activities
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its combined structural features, which confer unique electronic and biological properties. Its dual functionality as both an electron donor and acceptor makes it particularly valuable in the development of advanced materials for electronic applications .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-22-16(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASJJVOCGNAHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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